molecular formula C10H10F3NO2 B12615834 N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine CAS No. 919530-44-2

N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine

Cat. No.: B12615834
CAS No.: 919530-44-2
M. Wt: 233.19 g/mol
InChI Key: HEZSVNNCCZBFJM-UHFFFAOYSA-N
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Description

N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine is an organic compound characterized by the presence of an ethoxyphenyl group and a trifluoroethylidene moiety attached to a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine typically involves the reaction of 4-ethoxybenzaldehyde with trifluoroacetaldehyde and hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The ethoxyphenyl and trifluoroethylidene groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro compounds, amines, and various substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-Methoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine
  • N-[1-(4-Methylphenyl)-2,2,2-trifluoroethylidene]hydroxylamine
  • N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethylidene]hydroxylamine

Uniqueness

N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The trifluoroethylidene moiety also imparts distinct properties, such as increased stability and resistance to metabolic degradation, making it a valuable compound for various applications.

Properties

CAS No.

919530-44-2

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

N-[1-(4-ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine

InChI

InChI=1S/C10H10F3NO2/c1-2-16-8-5-3-7(4-6-8)9(14-15)10(11,12)13/h3-6,15H,2H2,1H3

InChI Key

HEZSVNNCCZBFJM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=NO)C(F)(F)F

Origin of Product

United States

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